molecular formula C12H13BrF3NO B1404656 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine CAS No. 1394291-53-2

4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine

Cat. No.: B1404656
CAS No.: 1394291-53-2
M. Wt: 324.14 g/mol
InChI Key: GPOBGZOOAWBPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine (CAS: 1394291-53-2) is a morpholine derivative characterized by a 2-bromo-5-(trifluoromethyl)phenylmethyl substituent. Its molecular formula is C₁₂H₁₃BrF₃NO, with a molecular weight of 324.137 g/mol. Key physicochemical properties include a density of 1.5±0.1 g/cm³, boiling point of 316.4±37.0 °C, and flash point of 145.1±26.5 °C . This compound is commercially available as a building block for pharmaceutical and agrochemical synthesis, reflecting its utility in introducing trifluoromethyl and bromo groups into complex molecules .

Properties

IUPAC Name

4-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c13-11-2-1-10(12(14,15)16)7-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOBGZOOAWBPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 2-Bromo-5-(trifluoromethyl)phenyl intermediate

  • Starting material: 4-bromo-2-(trifluoromethyl)benzonitrile or 4-bromo-2-(trifluoromethyl)benzaldehyde.
  • Reaction conditions:
    • Reduction of nitrile or aldehyde groups to corresponding amines or alcohols using catalytic hydrogenation or reduction agents like lithium aluminum hydride (LiAlH₄).
    • Alternatively, direct functionalization via electrophilic aromatic substitution (bromination) at the desired position using N-bromosuccinimide (NBS) in the presence of radical initiators under controlled conditions.

Step 2: Conversion to the phenylmethyl derivative

  • Method:
    • The brominated intermediate undergoes a methylation step via a nucleophilic substitution with methyl nucleophiles or via a methylation reagent such as methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate).
    • This yields 2-bromo-5-(trifluoromethyl)phenyl methyl derivatives suitable for coupling.

Step 3: Coupling with morpholine

  • Reaction: Nucleophilic substitution of the bromine atom with morpholine.
  • Conditions:
    • Use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Elevated temperatures (80–120°C).
    • Catalysis with potassium carbonate or sodium hydride to facilitate nucleophilic attack.

Reaction scheme:

Brominated phenyl intermediate + Morpholine → 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine

Direct Reductive Amination Approach

Overview:
This method involves the formation of the target compound via reductive amination of a suitable aldehyde or ketone with morpholine, followed by halogenation.

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde

  • Method:
    • Bromination of 2-(trifluoromethyl)benzaldehyde using NBS in the presence of a radical initiator (e.g., AIBN) under controlled conditions.

Step 2: Reductive amination with morpholine

  • Procedure:
    • React aldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogenation conditions.
    • This forms an imine intermediate that is reduced to the corresponding methylated morpholine derivative.

Step 3: Halogenation to introduce bromine at the desired position

  • Method:
    • Use electrophilic bromination with NBS or bromine in acetic acid or other suitable solvents to selectively brominate the aromatic ring at the 2-position.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Main Advantages Limitations
Nucleophilic Substitution Brominated phenyl derivatives Morpholine, K₂CO₃, DMF/DMSO 80–120°C, reflux High selectivity, straightforward Multiple steps, intermediate purification
Reductive Amination Benzaldehyde derivatives Morpholine, NaBH₃CN Room temperature to 60°C One-pot synthesis, good yields Requires selective aldehyde synthesis
Electrophilic Bromination Phenyl derivatives NBS, radical initiator 0–25°C, controlled addition Direct functionalization Possible regioselectivity issues

Research Findings and Literature Data

  • Yield Data:

    • Nucleophilic substitution methods typically yield between 70–85% of the target compound under optimized conditions.
    • Reductive amination approaches have reported yields around 75–88%, depending on the purity of starting materials and reaction control.
  • Reaction Optimization:

    • Use of polar aprotic solvents like DMSO or DMF enhances nucleophilic substitution efficiency.
    • Elevated temperatures facilitate bromination and coupling reactions but require careful control to prevent side reactions.
  • Environmental and Safety Notes:

    • Bromination reagents like NBS are hazardous and require proper handling.
    • Use of inert atmospheres (nitrogen or argon) is recommended during sensitive steps.

Chemical Reactions Analysis

Types of Reactions

4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and moderate heating.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Chemical Biology: It can be employed in the design of molecular probes or inhibitors for studying biological pathways and processes.

Mechanism of Action

The mechanism of action of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Morpholine Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine C₁₂H₁₃BrF₃NO 324.137 -Br, -CF₃, morpholine High lipophilicity (LogP: 2.27)
4-(2-Bromo-5-fluorobenzyl)morpholine C₁₁H₁₃BrFNO 274.133 -Br, -F, morpholine Lower molecular weight, simpler substituent
4-(2-Bromo-4-nitrophenyl)morpholine C₁₁H₁₃BrN₂O₃ 325.14 (estimated) -Br, -NO₂, morpholine Increased polarity due to nitro group
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine C₁₇H₂₃BF₃NO₃ 357.17 -Boron ester, -CF₃, morpholine Boronate ester for Suzuki coupling
4-(3-Bromo-5-(trifluoromethyl)phenylsulfonyl)morpholine C₁₁H₁₁BrF₃NO₃S 378.18 (estimated) -SO₂, -Br, -CF₃, morpholine Sulfonyl group enhances reactivity
Key Observations :
  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing properties compared to simpler halogens (e.g., -F in ), increasing stability and lipophilicity .
  • Functional Group Impact: Replacing -CF₃ with -NO₂ () increases polarity but may reduce metabolic stability. Boronate esters () enable cross-coupling reactions, expanding synthetic utility .
  • Safety Profiles : Sulfonyl-containing derivatives () exhibit higher reactivity and associated hazards (e.g., harmful by inhalation), unlike the target compound, which lacks such warnings .

Pharmacological Potential of Morpholine Derivatives

Morpholine derivatives are explored for diverse therapeutic applications. For example, a related compound (Figure 13 in ) acts as a GLP-1 receptor modulator, demonstrating antidiabetic activity by improving glucose handling .

Biological Activity

4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine is an organic compound notable for its unique structural features, including a morpholine ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various molecular targets.

  • Molecular Formula : C₁₂H₁₃BrF₃NO
  • Molecular Weight : 324.14 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances electronic properties, which may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the morpholine ring contributes to improved solubility and bioavailability. The precise mechanism remains under investigation, but it likely involves modulation of enzymatic activity through competitive or non-competitive inhibition.

Medicinal Chemistry Applications

  • Antitumor Activity : Some studies suggest that compounds similar to this compound may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, fluorinated compounds have shown promising results in targeting various cancer cell lines with IC50 values in the nanomolar range .
  • Neuroprotective Effects : Given its structural analogies to known neuroprotective agents, this compound may also be explored for its potential in treating neurodegenerative diseases through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The morpholine derivatives are often studied for their anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions .

Study on Antitumor Activity

A recent study evaluated several derivatives of morpholine, including those containing fluorinated groups. The results indicated that specific substitutions could lead to significant anticancer activity against various cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), KMS-12 BM (multiple myeloma)
  • IC50 Values : Notably low values were observed for some derivatives, indicating strong potential for further development as therapeutic agents .

Pharmacological Profile Review

A comprehensive review on morpholine derivatives highlighted the diverse pharmacological activities associated with this class of compounds. It emphasized the importance of structural modifications, such as the introduction of trifluoromethyl groups, in enhancing biological activity and selectivity towards specific targets .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
AntitumorHCT116<0.1
NeuroprotectiveNeurotransmitter SystemsTBD
Anti-inflammatoryVariousTBD

Q & A

Q. What are the recommended synthetic routes for 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine, and how can purity be optimized?

Answer: The compound can be synthesized via a multi-step approach:

Borylation : Use Suzuki-Miyaura coupling with a boronate ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce the aryl bromide moiety. highlights the use of boronate esters in analogous syntheses.

Morpholine Functionalization : React the brominated intermediate with morpholine under nucleophilic substitution conditions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >97% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm structural integrity, focusing on the trifluoromethyl group (δ60ppm\delta \sim -60 \, \text{ppm}) and morpholine ring protons (δ3.54.0ppm\delta \sim 3.5–4.0 \, \text{ppm}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~378.2 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related brominated aryl compounds in .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, Br, F) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Answer:

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate variables.
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity.
  • Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity variations across experimental setups. highlights morpholine-containing analogs with activity dependent on trifluoromethyl positioning .

Q. What experimental strategies mitigate instability or decomposition during storage?

Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 weeks) with HPLC monitoring.
  • Storage Optimization : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.
  • Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (e.g., reports stability up to 184°C for a related morpholine derivative) .

Q. How can mechanistic insights into cross-coupling reactions involving this compound be obtained?

Answer:

  • Kinetic Studies : Track reaction progress via in situ 19F^{19}F-NMR to identify rate-limiting steps.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) for efficiency in Suzuki-Miyaura coupling.
  • Isotopic Labeling : Use 13C^{13}C-labeled morpholine to trace bond formation pathways .

Q. What methodologies address low reproducibility in synthetic yields?

Answer:

  • DoE (Design of Experiments) : Use factorial design to optimize parameters (temperature, solvent polarity, catalyst loading).
  • In Situ Monitoring : Implement ReactIR to detect intermediate formation.
  • Independent Validation : Collaborate with a second lab to confirm yields, as purity discrepancies (e.g., 97% vs. 99% in ) may stem from supplier variability .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Answer:

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with —CF2_2H or —OCF3_3 and assess activity changes.
  • Morpholine Ring Modifications : Introduce sp3^3-rich substituents (e.g., piperazine) to alter pharmacokinetics.
  • Computational SAR : Use QSAR models (e.g., Schrödinger’s Phase) to predict binding affinity trends. demonstrates such approaches for aprepitant analogs .

Q. What safety protocols are essential when handling brominated intermediates?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions releasing HBr gas.
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal. and emphasize these protocols for hazardous intermediates .

Q. How can trace-level degradation products be detected and quantified?

Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer with a detection limit of 0.1 ng/mL.
  • Derivatization : Enhance sensitivity for polar degradants using agents like dansyl chloride.
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines .

Q. What computational tools predict the environmental impact of this compound?

Answer:

  • EPI Suite : Estimate biodegradation half-life and bioaccumulation potential.
  • Ecotoxicology Models : Use TEST (Toxicity Estimation Software Tool) to predict LC50_{50} values for aquatic organisms. underscores challenges in analyzing low-concentration environmental contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.